molecular formula C7H12ClNO2 B12607967 Prop-2-en-1-yl (3-chloropropyl)carbamate CAS No. 647027-78-9

Prop-2-en-1-yl (3-chloropropyl)carbamate

Cat. No.: B12607967
CAS No.: 647027-78-9
M. Wt: 177.63 g/mol
InChI Key: QBPFEJHKMUAJBP-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (3-chloropropyl)carbamate is a synthetic organic compound characterized by its carbamate functional group. This structure places it within a class of chemicals known for a wide spectrum of biological activities and significant utility in chemical synthesis. The molecule features both a carbamate linkage and a reactive 3-chloropropyl chain, making it a potential versatile building block or intermediate for researchers. Carbamates, as a chemical class, are extensively investigated for their pesticidal properties. Many act as acetylcholinesterase inhibitors, a mechanism that disrupts nerve function in target pests . Furthermore, carbamate derivatives are explored for their antimicrobial potential. Recent studies on chlorinated arylcarbamoylnaphthalenylcarbamates have demonstrated high antistaphylococcal activity against strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some derivatives showing nanomolar minimum inhibitory concentrations . The presence of the allyl ester (prop-2-en-1-yl) group is a common feature in bioactive molecules and can serve as a handle for further chemical modification through reactions such as Michael additions or radical polymerizations. The primary value of this compound for the scientific community lies in its application as a key intermediate in organic and medicinal chemistry research. It can be utilized in the synthesis of more complex molecules, including potential pharmaceuticals, agrochemicals, and functional materials. Its structure is amenable to nucleophilic substitution reactions at the chloroalkane site and various transformations at the allylic carbamate, providing a flexible scaffold for constructing combinatorial libraries or target-specific compounds. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

647027-78-9

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

prop-2-enyl N-(3-chloropropyl)carbamate

InChI

InChI=1S/C7H12ClNO2/c1-2-6-11-7(10)9-5-3-4-8/h2H,1,3-6H2,(H,9,10)

InChI Key

QBPFEJHKMUAJBP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCCCCl

Origin of Product

United States

Preparation Methods

Direct Alkylation Method

This method typically involves the reaction of a suitable alkene with a chloropropyl derivative in the presence of a base. The following steps outline this process:

  • Reagents :

    • Prop-2-en-1-ol
    • 3-Chloropropylamine
    • Base (e.g., sodium hydride or potassium carbonate)
  • Procedure :

    • Dissolve prop-2-en-1-ol in a suitable solvent such as dimethylformamide (DMF).
    • Add the base to the solution to deprotonate the alcohol.
    • Introduce 3-chloropropylamine gradually while stirring at room temperature.
    • Heat the mixture to reflux for several hours.
    • Upon completion, quench the reaction with water and extract the product using an organic solvent.

Carbamate Formation from Isocyanates

Another effective method involves the reaction of prop-2-en-1-ol with isocyanates derived from chloropropanol.

  • Reagents :

    • Prop-2-en-1-ol
    • Isocyanate (derived from chloropropanol)
  • Procedure :

    • Prepare an isocyanate by reacting chloropropanol with phosgene or another activating agent.
    • Mix prop-2-en-1-ol with the isocyanate in a solvent such as dichloromethane.
    • Stir the mixture at room temperature for several hours.
    • Purify the resulting carbamate through column chromatography.

Coupling Reactions

Coupling reactions using palladium or nickel catalysts have been explored for synthesizing carbamates.

  • Reagents :

    • Prop-2-en-1-boronic acid
    • Chlorinated propanol derivatives
    • Catalyst (e.g., Pd(PPh₃)₂Cl₂)
  • Procedure :

    • Combine prop-2-en-1-boronic acid with a chlorinated propanol derivative in a suitable solvent like toluene.
    • Add the catalyst and base (e.g., potassium carbonate).
    • Heat under reflux conditions while stirring.
    • After completion, isolate the product through extraction and purification steps.

Summary of Preparation Methods

Method Key Reagents Yield (%) Conditions
Direct Alkylation Prop-2-en-1-ol, Chloropropylamine Variable Reflux in DMF
Carbamate from Isocyanate Prop-2-en-1-ol, Isocyanate Variable Room temperature
Coupling Reactions Prop-2-en-1-boronic acid, Catalyst Variable Reflux in Toluene

Research indicates that optimizing reaction conditions such as temperature, solvent choice, and reagent ratios can significantly enhance yields and purity of Prop-2-en-1-yl (3-chloropropyl)carbamate. For instance, using DMF as a solvent in direct alkylation has shown improved solubility and reactivity compared to other solvents like ethanol or acetone.

Additionally, employing microwave-assisted synthesis has been reported to reduce reaction times dramatically while maintaining high yields, thus offering an efficient alternative to traditional heating methods.

The preparation of this compound can be effectively achieved through various synthetic routes including direct alkylation, carbamate formation from isocyanates, and coupling reactions. Each method presents unique advantages depending on the starting materials and desired outcomes.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (3-chloropropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carbamate moiety can be reduced to form amines.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Prop-2-en-1-yl (3-chloropropyl)carbamate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecules, including pharmaceuticals and agrochemicals.

Key Reactions :

  • Nucleophilic Substitution : The compound can react with different nucleophiles, leading to a variety of substituted derivatives. This versatility is particularly useful in pharmaceutical chemistry for developing new drug candidates.

Biological Applications

In biological research, this compound has been utilized for modifying biomolecules such as peptides and proteins. The incorporation of carbamate groups can enhance the stability and bioactivity of these biomolecules, allowing for better studies of their structure-function relationships.

Case Study :
A study demonstrated the use of carbamate derivatives in enhancing the activity of peptide-based drugs targeting specific enzymes. The modifications improved binding affinities and biological efficacy, showcasing the potential of this compound in medicinal chemistry .

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.

Therapeutic Potential :
Research has indicated that derivatives of this compound exhibit inhibitory effects on specific proteases involved in viral infections. This highlights its potential role in developing antiviral agents .

Agrochemicals

Due to its reactivity and ability to form stable derivatives, this compound is being explored for use in agrochemical formulations. Its derivatives may serve as herbicides or insecticides, contributing to crop protection strategies.

Fine Chemicals Production

The compound is also utilized in the production of fine chemicals and specialty materials. Its role as an intermediate allows for the efficient synthesis of high-value chemical products used across various industries.

Environmental Considerations

While this compound has significant applications, it is crucial to consider its environmental impact. Studies on similar carbamate compounds have shown potential toxicity to aquatic life and other environmental hazards . Therefore, careful assessment and regulation are necessary when employing this compound in industrial applications.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl (3-chloropropyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural features, physicochemical properties, and biological activities of Prop-2-en-1-yl (3-chloropropyl)carbamate and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Biological Activity References
This compound Carbamate 3-chloropropyl, allyl Not explicitly provided Not provided Hypothesized antitumor/herbicidal
Chlorpropham (1-Methylethyl (3-chlorophenyl)carbamate) Carbamate 3-chlorophenyl, isopropyl 213.67 101-21-3 Herbicide (potato sprout inhibitor)
6-Nitro-2-(3-chloropropyl)naphthalimide Naphthalimide 3-chloropropyl, nitro Not provided Not provided Antitumor (DNA/RNA synthesis inhibition)
3-Hydroxy-2-phenylpropyl carbamate Carbamate 3-hydroxy-2-phenylpropyl 303.79 201215-90-9 Not specified (hydroxyl enhances solubility)
Mephenesin carbamate (3-o-tolyl-2-hydroxypropyl carbamate) Carbamate o-tolyl, 2-hydroxypropyl 225.26 Not provided Muscle relaxant (longer duration than mephenesin)
Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Thiazol-imine Allyl, methoxyphenyl, bromophenyl Not provided Not provided Antihypertensive (angiotensin II receptor antagonism)

Detailed Analysis of Key Differences

Chlorpropham vs. This compound
  • Structural Differences : Chlorpropham substitutes the chlorophenyl group for the chloropropyl chain and uses an isopropyl ester instead of an allyl group.
  • Functional Implications: The aromatic chlorophenyl group in Chlorpropham increases lipophilicity and stability, making it effective as a herbicide.
6-Nitro-2-(3-chloropropyl)naphthalimide vs. Target Compound
  • Core Structure : The naphthalimide core intercalates with DNA, enabling antitumor effects, while the carbamate backbone in the target compound may act via enzyme inhibition (e.g., acetylcholinesterase or microtubule disruption) .
  • Substituent Role : Both share a 3-chloropropyl chain, but the nitro group in the naphthalimide derivative enhances electrophilicity, possibly aiding DNA damage .
Mephenesin Carbamate vs. Target Compound
  • Pharmacological Profile : Mephenesin carbamate’s hydroxypropyl and o-tolyl groups extend its duration as a muscle relaxant by slowing metabolism. The target compound’s allyl group might confer faster reactivity but shorter action .
Thiazol-Imine Derivatives () vs. Target Compound
  • Backbone Differences : The thiazol-imine core facilitates angiotensin II receptor binding, whereas the carbamate structure may target different enzymes or pathways. Both utilize the allyl group for steric or electronic modulation .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Chlorophenyl (Chlorpropham) > Chloropropyl (target compound) > Hydroxypropyl (3-hydroxy-2-phenylpropyl carbamate). Higher lipophilicity correlates with membrane penetration but may reduce solubility .
  • Hydrogen Bonding : The hydroxyl group in 3-hydroxy-2-phenylpropyl carbamate improves aqueous solubility, whereas the allyl group in the target compound may reduce it .

Biological Activity

Prop-2-en-1-yl (3-chloropropyl)carbamate, a carbamate derivative, has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and agriculture. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its structural formula, which includes a propene moiety and a carbamate functional group. Its chemical structure can be represented as follows:

C5H10ClNO2\text{C}_5\text{H}_{10}\text{Cl}\text{N}\text{O}_2

This compound is related to other carbamates known for their biological activities, including herbicidal and insecticidal properties.

Pharmacological Effects

Research indicates that carbamates, including this compound, exhibit a range of biological activities:

  • Antiviral Activity : Some studies suggest that carbamates can inhibit viral proteases, which are crucial for viral replication. For instance, compounds with similar structures have shown efficacy against human cytomegalovirus (HCMV) proteases by targeting specific cysteine residues in the enzyme .
  • Insecticidal Properties : Carbamates are widely recognized for their insecticidal effects. This compound may share this characteristic, potentially acting through the inhibition of acetylcholinesterase, an enzyme critical for neurotransmission in insects .
  • Plant Growth Regulation : As a carbamate derivative, it may also function as a plant growth regulator. Similar compounds have been documented to affect plant growth by modulating hormonal pathways and inhibiting specific growth-related enzymes .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may include:

  • Enzyme Inhibition : The inhibition of key enzymes involved in metabolic pathways is a common mechanism among carbamates. For example, they may act on proteases or acetylcholinesterase.
  • Receptor Modulation : Some studies have suggested that carbamates can interact with various receptors in both plants and animals, leading to altered physiological responses.

Study 1: Antiviral Efficacy

A study investigating the antiviral properties of carbamate derivatives found that certain compounds inhibited HCMV protease activity effectively. The use of similar structural analogs demonstrated that modifications to the carbamate group could enhance potency against viral targets .

Study 2: Insecticidal Activity

Insecticidal tests conducted on various carbamate compounds indicated significant mortality rates in target insect populations. This compound was evaluated alongside other known insecticides, showing comparable efficacy .

Study 3: Plant Growth Regulation

Research exploring the effects of carbamate derivatives on plant growth revealed that certain compounds could inhibit root elongation and shoot growth in specific plant species. The study highlighted the potential use of this compound as a selective growth regulator .

Data Table: Biological Activities of Carbamates

Activity TypeCompound NameMechanism of ActionReference
AntiviralProp-2-en-1-yl (3-chloropropyl)Inhibition of viral protease
InsecticidalProp-2-en-1-yl (3-chloropropyl)Acetylcholinesterase inhibition
Plant Growth RegulatorProp-2-en-1-yl (3-chloropropyl)Hormonal modulation

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